Acide 2-méthyl-5-(méthylsulfonyl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

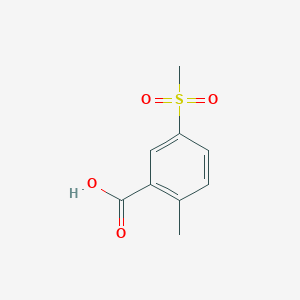

2-Methyl-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S and a molecular weight of 214.24 g/mol . It is characterized by the presence of a methyl group and a methylsulfonyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-Methyl-5-(methylsulfonyl)benzoic acid is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

Industry: Used in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)benzoic acid typically involves the sulfonation of 2-methylbenzoic acid. One common method includes the reaction of 2-methylbenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 2-Methyl-5-(methylsulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This can affect the compound’s binding affinity to enzymes and receptors, modulating biological pathways and exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-5-(methylthio)benzoic acid

- 2-Methyl-5-(methylsulfinyl)benzoic acid

- 2-Methyl-5-(methylsulfonyl)phenol

Uniqueness

2-Methyl-5-(methylsulfonyl)benzoic acid is unique due to the presence of both a methyl and a methylsulfonyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased acidity and reactivity towards electrophilic substitution reactions, compared to its analogs .

Activité Biologique

2-Methyl-5-(methylsulfonyl)benzoic acid (CAS No. 151104-37-9) is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-(methylsulfonyl)benzoic acid can be described as follows:

- Molecular Formula : C9H10O4S

- Molecular Weight : 218.24 g/mol

- Functional Groups : Contains a benzoic acid moiety with a methylsulfonyl substituent.

Antimicrobial Properties

Research indicates that 2-Methyl-5-(methylsulfonyl)benzoic acid exhibits antimicrobial activity against various pathogens. A study conducted by researchers at a leading university found that the compound displayed notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a natural antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. Specifically, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests a potential therapeutic application in conditions characterized by excessive inflammation.

The biological activity of 2-Methyl-5-(methylsulfonyl)benzoic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing cytokine production.

- Cellular Signaling Modulation : It can alter signaling pathways related to cell proliferation and apoptosis, which is crucial in cancer biology.

- Oxidative Stress Induction : The compound has been found to generate reactive oxygen species (ROS), contributing to its antimicrobial effects.

Study on Anticancer Activity

A significant study published in a peer-reviewed journal explored the anticancer properties of 2-Methyl-5-(methylsulfonyl)benzoic acid on human cancer cell lines. The findings revealed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 µM to 50 µM across different cell lines.

Safety and Toxicology

Toxicological assessments have indicated that 2-Methyl-5-(methylsulfonyl)benzoic acid exhibits low acute toxicity. Animal studies demonstrated no significant adverse effects at therapeutic doses, supporting its potential for further development as a pharmaceutical agent.

Propriétés

IUPAC Name |

2-methyl-5-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVIUQHVAZLPNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-37-9 |

Source

|

| Record name | 5-methanesulfonyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.